Methyl 4-(benzylamino)hex-2-enoate
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Overview
Description
Methyl 4-(benzylamino)hex-2-enoate is an organic compound with the molecular formula C14H19NO2. It belongs to the class of β-enaminones, which are known for their versatile applications in organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzylamino)hex-2-enoate typically involves the condensation of benzylamine with a β-ketoester under acidic conditions. One common method employs diphenylammonium triflate as a catalyst, which facilitates the reaction under mild conditions and yields the desired product efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzylamino)hex-2-enoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo compounds.
Reduction: Reduction can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 4-(benzylamino)hex-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-(benzylamino)hex-2-enoate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)hex-2-enoate
- Methyl 4-(phenylamino)hex-2-enoate
- Methyl 4-(benzylamino)pent-2-enoate
Uniqueness
Methyl 4-(benzylamino)hex-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzylamino group enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
CAS No. |
114124-34-4 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 4-(benzylamino)hex-2-enoate |
InChI |
InChI=1S/C14H19NO2/c1-3-13(9-10-14(16)17-2)15-11-12-7-5-4-6-8-12/h4-10,13,15H,3,11H2,1-2H3 |
InChI Key |
OCVBUUOKTOQARE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC(=O)OC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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